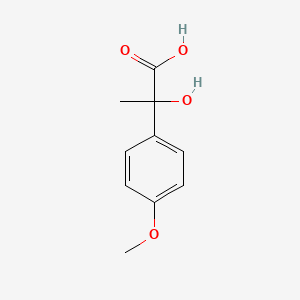

2-Hydroxy-2-(4-methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-10(13,9(11)12)7-3-5-8(14-2)6-4-7/h3-6,13H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZYBYUIBZZEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 2 4 Methoxyphenyl Propanoic Acid and Its Analogues

Classical Chemical Synthesis Approaches

Traditional organic synthesis provides a robust toolkit for the construction of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid and related molecules. These methods include condensation reactions to form the carbon skeleton, reduction of carbonyl groups, hydrolysis of precursor esters or nitriles, strategic ring-opening of epoxides, and various functional group interconversions.

Condensation Reactions

Condensation reactions are fundamental in carbon-carbon bond formation. One notable approach involves a multicomponent reaction (MCR) to construct complex molecular frameworks in a single step. For instance, a furan-annulated quinoline (B57606) acetic acid derivative, an analogue, was synthesized through a one-pot telescoped process. mdpi.com This reaction involves the initial base-catalyzed condensation of an arylglyoxal with Meldrum's acid, followed by the addition of a hydroxyquinoline anion and subsequent intramolecular cyclization. mdpi.com

Another example is the synthesis of a butenoic acid ester, a related precursor, through the reaction of a substituted acetophenone (B1666503) with dimethyl oxalate (B1200264) in the presence of a base like sodium methylate. researchgate.net

Table 1: Examples of Condensation Reactions for Synthesizing Analogues Data based on research findings.

| Starting Materials | Reagents & Conditions | Product | Yield |

| 8-hydroxyquinoline, 4-methoxyphenylglyoxal hydrate, Meldrum's acid | 1. Et₃N, MeCN, reflux; 2. AcOH, reflux | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | 68% mdpi.com |

| Pentafluoroacetophenone, Dimethyl oxalate | Sodium methylate | 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester | Not specified researchgate.net |

Reduction Reactions

Reduction of a carbonyl group is a key strategy for installing the α-hydroxy functionality in the target acid. A common method involves the reduction of a corresponding α-keto acid or ester. For example, the ketone group of fenofibric acid, a structurally similar compound, can be reduced using sodium borohydride (B1222165) to yield the desired α-hydroxy acid metabolite. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are used for the reduction of carboxylic acids and amides to their corresponding alcohols or amines. imperial.ac.uk The choice of reducing agent is critical for achieving selectivity, such as when reducing a carboxylic acid in the presence of an ester. imperial.ac.uk

Table 2: Reduction Reaction for a Fenofibrate Metabolite Data based on research findings.

| Substrate | Reagent | Product |

| Fenofibric acid | Sodium borohydride (NaBH₄) | 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid nih.gov |

Hydrolysis Strategies

Hydrolysis is a frequently employed final step in the synthesis of carboxylic acids, typically by cleaving an ester or nitrile precursor under acidic or basic conditions. Mild alkaline hydrolysis is a common and effective method. For instance, the synthesis of fenofibric acid from its parent drug, fenofibrate, is achieved by stirring with an equimolar amount of aqueous sodium hydroxide (B78521). nih.gov Similarly, 2-[4-(hydroxyphenoxy)]propionic acid can be obtained by hydrolyzing its ethyl ester precursor in a 10% sodium hydroxide solution. google.com Acid-catalyzed hydrolysis is also effective; 2-(4-hydroxyphenoxy)propanoic acid was prepared by refluxing its acetoxy precursor in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid, achieving a 93% yield. prepchem.com

Table 3: Examples of Hydrolysis Strategies Data based on research findings.

| Precursor | Reagents & Conditions | Product | Yield |

| 2-(4-Acetoxyphenoxy)propanoic acid | Concentrated HCl, Ethanol, reflux | 2-(4-hydroxyphenoxy)propanoic acid | 93% prepchem.com |

| 2-(4-hydroxyphenoxy) ethyl propionate | 10% NaOH solution, room temperature | 2-[4-(hydroxyphenoxy)]propionic acid | Not specified google.com |

| Fenofibrate | 1 N NaOH, 50–60 °C | Fenofibric acid | Not specified nih.gov |

Ring-Opening Reactions

The regioselective ring-opening of epoxides provides a powerful method for constructing α-hydroxy acid precursors. This strategy allows for the stereocontrolled introduction of both the hydroxyl group and an adjacent carbon substituent. A synthesis of 3-aryl-2-hydroxy propanoic acid derivatives utilizes the regioselective ring-opening of an epoxide, (S)-2, with 4-methoxyphenylmagnesium bromide in the presence of copper(I) iodide (CuI) to afford a secondary alcohol in 83% yield. google.com Another approach involves the epoxidation of an olefin like α-methylstyrene with m-chloroperoxybenzoic acid (mCPBA) in an alcohol solvent, which proceeds with an acid-catalyzed in situ ring-opening to give a 2-alkoxy-2-phenyl-1-propanol intermediate. memphis.edu This intermediate can then be oxidized to the final carboxylic acid. memphis.edu

Table 4: Ring-Opening Reaction Example Data based on research findings.

| Substrate | Reagent | Product | Yield |

| Epoxide (S)-2 | 4-methoxyphenylmagnesium bromide, CuI | Secondary alcohol (S)-3 | 83% google.com |

| α-Methylstyrene | mCPBA, Methanol (B129727) | 2-methoxy-2-phenyl-1-propanol | 28-91% memphis.edu |

Functional Group Interconversions in Precursors

Functional group interconversion (FGI) is the process of converting one functional group into another and is essential for elaborating molecular structures from simple precursors to the final target. imperial.ac.uk This can involve the protection and deprotection of sensitive groups or the conversion of one functional group into another to facilitate a subsequent reaction.

In the synthesis of 3-aryl-2-hydroxy propanoic acid analogues, O-alkylation of a secondary alcohol with ethyl iodide and subsequent debenzylation are key FGI steps. google.com Another synthetic route toward a related compound involves protecting the hydroxyl group of hydroquinone (B1673460) as a mono-benzyl ether to prevent the formation of diether byproducts during a subsequent condensation step. google.com This protecting group is later removed via deprotection to reveal the free hydroxyl group. google.com Halogenation of a phenoxypropionic acid followed by hydrolysis is another example of FGI used to introduce a hydroxyl group onto the aromatic ring. google.com

Biosynthetic and Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and mild reaction conditions of biological catalysts. nih.gov These methods are particularly useful for creating chiral molecules with high enantiomeric purity.

A two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of anethole, a structurally related phenylpropanoid. frontiersin.orgnih.gov The first step involves a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to form a vicinal diol, 1-(4-methoxyphenyl)propane-1,2-diol. frontiersin.org The second step employs microbial oxidation of this diol to produce the corresponding hydroxy ketone. frontiersin.orgnih.gov While this does not directly yield the target carboxylic acid, it demonstrates the enzymatic generation of key hydroxylated intermediates from simple, related precursors. Enzymes such as lyases, decarboxylases, and alcohol dehydrogenases have been used to synthesize related hydroxy ketones and diols. frontiersin.org

Table 5: Chemo-Enzymatic Synthesis of an Anethole Derivative Data based on research findings.

| Substrate | Step 1: Enzyme/Reagents | Intermediate | Step 2: Method | Product |

| Anethole | Lipase (B570770) B from Candida antarctica, H₂O₂, in-situ hydrolysis | 1-(4-methoxyphenyl)propane-1,2-diol | Microbial oxidation (Dietzia sp.) | Hydroxy ketone derivatives frontiersin.orgnih.gov |

Enzyme-Mediated Hydroxylation

Enzyme-mediated hydroxylation represents a direct and powerful tool for the introduction of hydroxyl groups into organic molecules with high selectivity. For substrates similar to this compound, cytochrome P450 monooxygenases are of particular interest. These enzymes can catalyze the hydroxylation of C-H bonds. For instance, the P450 enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to oxidatively demethylate 4-methoxybenzoic acid to yield 4-hydroxybenzoic acid. nih.gov While direct hydroxylation at the benzylic position of a pre-existing propanoic acid side chain is a challenging transformation, protein engineering efforts are ongoing to develop P450 variants with tailored activity. For example, mutations in the active site of CYP199A4 have been explored to enhance its ability to perform aromatic hydroxylation on various substituted benzoic acids. nih.gov Another relevant enzyme class is the p-hydroxyphenylacetate 3-hydroxylase, which, in its native form from Acinetobacter baumannii, hydroxylates p-hydroxyphenylacetate (HPA). nih.gov Through protein engineering, variants of this enzyme have been developed that can hydroxylate other phenolic compounds, demonstrating the potential to create biocatalysts for specific hydroxylation reactions on complex aromatic substrates. nih.gov

Biocatalytic Resolution Techniques

Biocatalytic resolution is a key strategy for obtaining enantiomerically pure α-hydroxy acids and their derivatives. This approach relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

One common method is the kinetic resolution of a racemic ester of the target acid via transesterification or hydrolysis, often catalyzed by lipases. For example, lipase from Pseudomonas fluorescens has been successfully used for the kinetic resolution of a structurally related cyanohydrin, 3-hydroxy-3-phenylpropanonitrile, achieving high process efficiency and enantiomeric excess.

Another powerful technique is biocatalytic racemization, which can be used to convert an unwanted enantiomer back into the racemic mixture for recycling, thereby achieving a theoretical yield of 100% for the desired enantiomer in a dynamic kinetic resolution process. Whole resting cells of Lactobacillus species have been shown to effectively racemize a variety of α-hydroxycarboxylic acids under mild physiological conditions, preventing side reactions like decomposition or elimination.

Whole-Cell Biotransformations

The use of whole-cell systems for biotransformations offers significant advantages over isolated enzymes, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.com These systems are well-suited for multi-step syntheses and reactions requiring complex enzymatic machinery.

For the synthesis of chiral hydroxy acids, recombinant Escherichia coli has been engineered to perform asymmetric reductions of prochiral ketones. sigmaaldrich.com By co-expressing an alcohol dehydrogenase from Lactobacillus brevis and a formate (B1220265) dehydrogenase for cofactor regeneration, a whole-cell catalyst was created that could efficiently produce chiral hydroxy acid derivatives. sigmaaldrich.com Similarly, various fungal strains have demonstrated high efficacy in enantioselective transformations. For instance, the enzymatic systems within whole cells of Penicillium minioluteum and Fusarium oxysporum were able to hydrolyze an ester analogue of the target compound with high enantiomeric excess (up to 93% ee) and conversion degrees around 50-55%. Whole-cell biocatalysis has also been applied to synthesize fluorinated hydroxypropionic acid, showcasing the versatility of this approach for producing functionalized carboxylic acids. nih.gov

Enzymatic Hydrolysis of Esters

Enzymatic hydrolysis of a racemic ester is a classic and highly effective method for the kinetic resolution of chiral carboxylic acids. Lipases are the most commonly employed biocatalysts for this transformation due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity.

The choice of enzyme and reaction conditions can significantly impact the efficiency and selectivity of the hydrolysis. Lipase from Candida cylindracea has been used to hydrolyze a butyryl ester of a phosphinyl analogue of the target acid, yielding optically active products with 85% enantiomeric excess and a 50% conversion, corresponding to a high enantioselectivity. In other studies focusing on analogues, Candida antarctica lipase B (CALB) has shown excellent performance in the hydrolysis of various esters, achieving enantiomeric excesses ranging from 80% to over 99%. The reaction medium, including the choice of organic co-solvents and the amount of water, is a critical parameter that must be optimized to achieve maximal enzyme activity and enantioselectivity.

| Enzyme/Organism | Substrate | Enantiomeric Excess (ee) | Conversion (%) | Reference |

|---|---|---|---|---|

| Candida cylindracea lipase | 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid | 85% | 50% | documentsdelivered.com |

| Penicillium minioluteum (whole cell) | 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid | 68-93% | ~55% | documentsdelivered.com |

| Fusarium oxysporum (whole cell) | 2-butyryloxy-2-(ethoxyphenylphosphinyl)acetic acid | up to 93% | ~50% | documentsdelivered.com |

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org The process involves breaking down the target molecule through a series of "disconnections," which correspond to the reverse of known chemical reactions.

For this compound, a logical retrosynthetic strategy involves a primary disconnection of the carbon-carbon bond between the carboxylic acid group and the tertiary α-carbon.

Target Molecule: this compound

Transform 1: C-C Disconnection

This disconnection breaks the bond between the carboxyl carbon and the tertiary alcohol carbon. This transform is the reverse of a nucleophilic addition to a carbonyl group.

Synthons: This step generates two idealized ionic fragments, or synthons:

A carboxyl anion synthon (⁻COOH).

A tertiary carbocation synthon stabilized by the hydroxyl group and the 4-methoxyphenyl (B3050149) ring.

Synthetic Equivalents: The next step is to identify real chemical reagents, or "synthetic equivalents," that correspond to these synthons.

The ⁻COOH synthon can be generated from cyanide ion (CN⁻) , a well-established one-carbon nucleophile that can be later hydrolyzed to a carboxylic acid.

The tertiary carbocation synthon points to an electrophilic carbonyl carbon. Its synthetic equivalent is the ketone 4-methoxyacetophenone .

This analysis leads to a straightforward synthetic plan: the reaction of 4-methoxyacetophenone with a cyanide source (like HCN or NaCN) to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group of the cyanohydrin under acidic conditions would yield the target α-hydroxy acid. This cyanohydrin formation is a classic method for preparing α-hydroxy acids. wikipedia.org

Stereochemical Control and Asymmetric Synthesis

Strategies for Enantioselective Synthesis

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, this involves the asymmetric transformation of a prochiral precursor.

A primary route to chiral α-hydroxy acids is the asymmetric reduction of the corresponding α-keto acid or its ester derivative, in this case, 2-oxo-2-(4-methoxyphenyl)propanoic acid. This transformation can be achieved using various catalytic systems.

Catalytic Transfer Hydrogenation: A prominent method is the asymmetric transfer hydrogenation (ATH) of α-keto esters. Catalysts developed by Noyori and Ikariya, such as Ru(II)-arene complexes with chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective. mdpi.com These reactions typically use a hydrogen source like a formic acid/triethylamine azeotrope or isopropanol (B130326). The catalyst's chiral environment dictates the facial selectivity of hydride delivery to the ketone, leading to the desired alcohol in high enantiomeric excess (ee). For instance, the reduction of various aryl ketones has been achieved with up to 99% ee using these types of catalysts. mdpi.com

Biocatalytic Reductions: Another powerful approach involves the use of enzymes or whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae). These biocatalysts contain ketoreductases that can reduce carbonyl groups with high enantioselectivity under mild conditions. A study on the synthesis of a related, more complex molecule, 3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, successfully employed a baker's yeast reduction step on a keto-ester precursor to establish a key stereocenter. elsevierpure.com This highlights the potential of biocatalysis as a green and efficient method for producing enantiomerically pure this compound.

| Method | Catalyst/Reagent | Precursor | Typical Enantiomeric Excess (ee) |

| Asymmetric Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-Tsdpen] | 2-oxo-2-(4-methoxyphenyl)propanoate | >90% |

| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | 2-oxo-2-(4-methoxyphenyl)propanoate | Often >95% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to an achiral carboxylic acid precursor. wikipedia.orgnih.gov For example, a glyoxylate (B1226380) derivative bearing a chiral auxiliary could be reacted with a 4-methoxyphenyl (B3050149) Grignard reagent. The steric hindrance provided by the auxiliary would direct the nucleophilic attack to one face of the electrophilic carbonyl group, creating the desired stereocenter. Subsequent cleavage of the auxiliary would then yield the target α-hydroxy acid. While direct examples for this compound are not prominent in the literature, this remains a robust and predictable strategy for synthesizing chiral α-hydroxy acids. tcichemicals.com

The use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis. Chiral oxazoline-containing ligands, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are particularly versatile. bldpharm.comnih.govrsc.org These C2-symmetric ligands can coordinate with various metal centers (e.g., copper, rhodium, palladium) to create a chiral environment that catalyzes enantioselective reactions.

For the synthesis of this compound, an asymmetric aldol (B89426) reaction could be envisioned. A metal complex of a chiral oxazoline (B21484) ligand could catalyze the reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a precursor acetate (B1210297) and 4-methoxybenzaldehyde (B44291). The chiral catalyst would control the facial selectivity of the reaction, leading to an enantiomerically enriched product that can be converted to the target α-hydroxy acid. Recent research has highlighted the design and synthesis of novel chiral oxazoline derivatives for use in asymmetric aldol additions, demonstrating the ongoing development in this field. nih.govresearchgate.net

An alternative and powerful strategy involves the stereoselective ring-opening of a chiral epoxide precursor. This approach is particularly effective as the stereochemistry of the epoxide can be set with high fidelity using well-established methods like the Sharpless asymmetric epoxidation. nih.gov

A relevant synthesis of 3-aryl-2-hydroxy propanoic acid derivatives has been reported, which utilizes the regioselective ring-opening of a chiral epoxide. google.com In this pathway, an (S)-epoxide is reacted with 4-methoxyphenylmagnesium bromide in the presence of a copper(I) iodide (CuI) catalyst. The nucleophilic aryl group attacks the less substituted carbon of the epoxide, leading to the formation of a secondary alcohol with inversion of configuration. This intermediate can then be further processed to yield the final acid derivative. This method has been shown to produce the desired products with high enantiomeric excess, often in the range of 97-99%. google.com

| Step | Reagents & Conditions | Product | Yield | Enantiomeric Excess (ee) |

| Epoxide Ring Opening | 4-methoxyphenylmagnesium bromide, CuI | (S)-2-hydroxy-3-(4-methoxyphenyl)propanoate intermediate | 83% | >99% |

Diastereoselective Synthesis Investigations

While this compound itself possesses only one stereocenter, diastereoselective reactions become crucial when synthesizing derivatives or when using chiral auxiliaries, as this creates a temporary second stereocenter.

In syntheses employing chiral auxiliaries, such as the Evans aldol reaction, the goal is to achieve high diastereoselectivity in the key bond-forming step. For example, in the synthesis of a related compound, (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an aldol reaction using a chloroacetyloxazolidinone auxiliary was employed. nih.gov The reaction yielded a mixture of diastereomers, which, although the diastereomeric excess was moderate (e.g., 82:18), could be readily separated by silica (B1680970) gel chromatography to afford the pure diastereomer. nih.gov This pure diastereomer is then carried forward to the final product, ensuring high enantiopurity after the removal of the auxiliary.

Enantiomeric Excess Determination in Synthetic Pathways

Determining the enantiomeric excess (ee) of the synthesized this compound is critical to evaluating the success of an asymmetric synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the ee of chiral compounds. nih.govphenomenex.comsigmaaldrich.combgb-analytik.com The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. This allows for the separation and quantification of each enantiomer in a mixture. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. tsijournals.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. For derivatives of 3-aryl-2-hydroxy propanoic acid, chiral HPLC analysis has been successfully used to confirm enantiomeric excess values greater than 99%. google.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism is an optical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Since enantiomers have mirror-image CD spectra, this technique is inherently sensitive to chirality and can be used to determine ee. nih.govrsc.org In some applications, HPLC is coupled with a CD detector (HPLC-CD), which can determine the chiral purity of eluting substances even without baseline separation on an achiral column. nih.gov For a given compound, a calibration curve can be constructed by plotting the CD signal intensity against known ee values, allowing for the rapid determination of the ee of unknown samples. rsc.orgchemrxiv.org

| Analytical Method | Principle | Key Advantage |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Accurate quantification and baseline separation of enantiomers |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | High sensitivity to chirality; can be used with HPLC for rapid screening |

Reactivity Profiles and Mechanistic Elucidation of 2 Hydroxy 2 4 Methoxyphenyl Propanoic Acid

Reaction Pathways and Transformation Studies

The chemical versatility of 2-hydroxy-2-(4-methoxyphenyl)propanoic acid allows for a variety of transformations, including derivatization of its core structure, reactions at the carboxylic acid and hydroxyl groups, and subsequent cyclization of its derivatives.

Derivatization Reactions

The core structure of this compound can be modified through various derivatization reactions, often targeting the carboxylic acid and hydroxyl groups to enhance its properties for analytical purposes or to synthesize new chemical entities. Common derivatization strategies for carboxylic acids include conversion to esters, amides, acyl hydrazides, or hydroxamic acids. For analytical applications, such as gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. While specific derivatization protocols for this compound are not extensively detailed in the available literature, general methods for derivatizing α-hydroxy acids are applicable. These methods often involve silylation, acylation, or alkylation of the hydroxyl and carboxyl groups.

A notable example of derivatization in a related class of compounds is the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives. google.com This process involves multiple steps, including regioselective ring-opening of an epoxide, O-alkylation, debenzylation, oxidation to the carboxylic acid, and subsequent esterification. google.com Such multi-step syntheses highlight the potential for creating a wide array of derivatives from a parent hydroxy acid structure.

Esterification and Amidation Reactivity

The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, TsOH) | Increases the rate of reaction. |

| Alcohol | Used in excess | Shifts equilibrium towards ester formation. |

| Temperature | Elevated | Increases the rate of reaction. |

| Water Removal | Dean-Stark apparatus or desiccants | Shifts equilibrium towards ester formation. |

Amidation: The formation of amides from carboxylic acids and amines is another crucial transformation. Direct amidation can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are often employed to activate the carboxylic acid. Common methods for amide synthesis include the use of acid halides, anhydrides, or in-situ activating agents. masterorganicchemistry.com For instance, partially amidated pectin (B1162225) derivatives have been prepared by treating highly methoxylated citrus pectin with various primary amines in methanol (B129727). cnrs.fr This aminolysis reaction provides a route to link different carbon radicals to a polysaccharide backbone under mild conditions. cnrs.fr While specific amidation reactions of this compound are not detailed, the general principles of amide bond formation are applicable.

Cyclization Reactions involving Derivatives

Derivatives of this compound, particularly those with appropriately positioned functional groups, can undergo intramolecular cyclization reactions to form heterocyclic compounds. For example, the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been achieved through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. mdpi.com This reaction allows for the preparation of various hydroxy-substituted cyclopropanes, which are valuable building blocks for bioactive compounds. mdpi.com

Another relevant example, although not directly involving a derivative of the target compound, is the thermal cyclization of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This reaction leads to the formation of a chromene derivative through nucleophilic substitution. researchgate.net Such cyclization reactions highlight the potential for derivatives of this compound to serve as precursors for complex heterocyclic systems.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of key transformations involving this compound is crucial for controlling reaction outcomes and for elucidating its role in biological systems.

Enzymatic Reaction Mechanisms (e.g., peroxygenation)

Peroxygenases are enzymes that can catalyze a variety of oxidation reactions, including the hydroxylation of aromatic compounds. nih.govnih.gov The mechanism of peroxygenase-catalyzed aromatic hydroxylation is believed to proceed through an aromatic epoxide intermediate, which then spontaneously rearranges to the corresponding phenol. nih.gov These enzymes utilize hydrogen peroxide as the oxidant. nih.gov

While direct studies on the peroxygenation of this compound are limited, fungal peroxygenases have been shown to regioselectively hydroxylate related compounds like 2-(4-hydroxyphenoxy)propionic acid. tudelft.nl The catalytic cycle of peroxygenases involves the formation of a high-valent iron-oxo species (Compound I) which is a powerful oxidant capable of hydroxylating unactivated C-H bonds. nih.gov However, a common challenge in these reactions is the potential for overoxidation of the initial alcohol product to aldehydes and carboxylic acids. tudelft.nl Another side reaction is the peroxidase activity of these enzymes, which can lead to the formation of phenoxy radicals from phenolic products, resulting in polymerization. nih.gov

Free Radical Scavenging Mechanisms (e.g., hydrogen atom transfer, proton loss electron transfer)

Phenolic compounds, including derivatives of this compound, are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The primary mechanisms by which phenolic compounds exert their radical scavenging activity are hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET). nih.gov

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. mdpi.com

The Proton-Coupled Electron Transfer (PCET) mechanism involves the concerted transfer of a proton and an electron. mdpi.comjst.go.jp This is distinct from HAT, where the proton and electron are transferred as a single entity. mdpi.com The catechol moiety in some polyphenols plays a crucial role in concerted PCET to scavenge superoxide (B77818) radicals. jst.go.jp For methoxyphenols, the presence of a methoxy (B1213986) group can influence the radical scavenging activity. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process where the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. This mechanism is particularly relevant in polar solvents that can facilitate the initial proton loss. nih.gov

Role of Catalysts in Stereoselectivity

The stereoselective synthesis of chiral α-hydroxy acids, a class of compounds to which this compound belongs, is a critical area of research, largely dependent on the use of sophisticated catalytic systems. While specific catalytic data for the stereoselective synthesis of this compound is not extensively detailed in publicly available literature, the principles of achieving high stereoselectivity can be thoroughly understood by examining catalytic approaches for structurally analogous α-aryl-α-hydroxy acids and related derivatives. These methods primarily employ chiral metal complexes and biocatalysts to control the three-dimensional arrangement of atoms at the stereogenic center.

Catalysts are fundamental in stereoselective synthesis as they provide a chiral environment that energetically favors the formation of one stereoisomer over another. This is typically achieved through the use of chiral ligands that coordinate to a metal center, creating a catalyst complex that interacts diastereoselectively with the substrate or reagents. The choice of metal, the architecture of the chiral ligand, and the reaction conditions all play a pivotal role in determining the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product.

Detailed research into related compounds highlights several effective catalytic strategies. For instance, rhodium-catalyzed asymmetric hydrogenation of precursor molecules is a well-established method for producing chiral α-hydroxy acids with high enantioselectivity. rsc.org In these reactions, a prochiral substrate, such as an α-keto acid or an enol acetate (B1210297), is hydrogenated using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand. The chiral ligand creates an asymmetric environment around the metal center, which directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer. The efficiency of these catalysts is such that high enantiomeric excesses are often achieved. rsc.org

Another powerful strategy involves the palladium-catalyzed asymmetric allylic alkylation of enolates, which can be adapted for the synthesis of chiral α-hydroxy aldehydes, valuable precursors to α-hydroxy acids. nih.gov In such transformations, a chiral palladium catalyst facilitates the enantioselective formation of a carbon-carbon bond, establishing a stereocenter with high fidelity. Similarly, palladium-catalyzed C-H activation and subsequent arylation or alkylation of simple starting materials like lactic acid, using a chiral directing group, has emerged as a practical route to various chiral α-hydroxy acids. rsc.orgrsc.org

Biocatalysis offers a highly selective and environmentally benign alternative to metal-based catalysts. Enzymes, such as α-hydroxyacid dehydrogenases (α-HADHs), can perform highly enantioselective oxidations of racemic α-hydroxy acids. nih.gov This kinetic resolution process results in the separation of the racemate into one enantiomer of the α-hydroxy acid and a corresponding α-keto acid, both with high optical purity. nih.gov Carbonyl reductases have also been engineered for the asymmetric biosynthesis of chiral syn-aryl β-hydroxy α-amino esters, demonstrating the power of biocatalysts in controlling stereochemistry at multiple centers.

The following interactive table summarizes representative research findings on the role of various catalysts in achieving stereoselectivity in the synthesis of compounds analogous to this compound.

Interactive Data Table: Catalytic Stereoselective Synthesis of α-Hydroxy Acid Analogues

| Catalyst System | Substrate Type | Reaction Type | Key Findings | Stereoselectivity | Reference |

| Rhodium / Chiral Phosphine Ligands | α-Keto acids, Enol acetates | Asymmetric Hydrogenation | Efficient production of chiral drugs and intermediates. | High e.e. | rsc.org |

| Palladium / Chiral Ligand | Enol silyl (B83357) ethers | Asymmetric Allylic Alkylation | Synthesis of α-tertiary hydroxyaldehydes. | Excellent yields and e.e. | nih.gov |

| Palladium / 8-Aminoquinoline Auxiliary | Lactic Acid | C(sp³)–H Arylation | Practical route to chiral β-aryl-α-hydroxy acids. | Not specified | rsc.org |

| α-Hydroxyacid Dehydrogenase (α-HADH) | Racemic α-hydroxyacids | Enantioselective Oxidation | Co-production of enantiopure (R)-α-hydroxyacids and α-ketoacids. | Near theoretical yields | nih.gov |

| Engineered Carbonyl Reductase (EaSDR6) | Aryl-α-amino β-keto esters | Dynamic Reductive Kinetic Resolution | Biosynthesis of chiral syn-aryl β-hydroxy α-amino esters. | >99% d.e., >94% e.e. | acs.org |

These examples underscore the central role of catalysts in dictating the stereochemical outcome of reactions for producing chiral molecules. The development of new and more efficient chiral catalysts remains a key focus of research, aiming for higher selectivity, broader substrate scope, and more sustainable synthetic methods.

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected proton signals would be:

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the methoxy (B1213986) group are expected to be more shielded and appear at a lower chemical shift than the protons ortho to the propanoic acid chain.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group would be observed, typically in the range of δ 3.7-3.9 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group on the propanoic acid chain would appear as a singlet, likely in the region of δ 1.5-1.7 ppm.

Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and their signals can be broad and variable in position, depending on the solvent and concentration. They are often identified by their disappearance upon addition of D₂O. The carboxylic acid proton is typically found at a higher chemical shift (δ 10-13 ppm), while the tertiary alcohol proton would be at a lower chemical shift.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. The expected signals for this compound are:

Carbonyl Carbon (-COOH): This carbon is highly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 170-185 ppm.

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals. The carbon bearing the methoxy group (C-O) and the carbon attached to the propanoic acid chain would have characteristic chemical shifts. The other aromatic carbons will also have specific resonances based on their substitution.

Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group and attached to the aromatic ring and the carboxylic acid group would have a chemical shift in the range of δ 70-80 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around δ 55-60 ppm.

Methyl Carbon (-CH₃): The methyl group carbon would appear at the upfield end of the spectrum, usually in the range of δ 20-30 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| Aromatic C-H | 6.8 - 7.5 (d, d) | 114 - 160 |

| -C(OH)- | Variable (broad s) | 70 - 80 |

| -OCH₃ | 3.7 - 3.9 (s) | 55 - 60 |

| -CH₃ | 1.5 - 1.7 (s) | 20 - 30 |

Mass Spectrometry (MS, HRMS, LC-MS, MALDI)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

For this compound (C₁₀H₁₂O₄), the expected monoisotopic mass is approximately 196.0736 g/mol . In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed.

Common fragmentation patterns for carboxylic acids in mass spectrometry include the loss of water (H₂O), the carboxyl group (-COOH), and cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). Predicted GC-MS data for the related isomer 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid suggests potential fragmentation pathways that could be analogous.

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 197.0814 |

| [M]⁺ | Molecular ion | 196.0736 |

| [M-H₂O]⁺ | Loss of water | 178.0630 |

| [M-COOH]⁺ | Loss of carboxyl group | 151.0759 |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key IR absorptions would be:

O-H Stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid and the tertiary alcohol. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. docbrown.info

C=C Stretching: Aromatic ring C=C stretching vibrations will show one or more bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations from the carboxylic acid, the tertiary alcohol, and the methoxy ether group will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Carboxylic Acid and Alcohol) | Stretching | 3500 - 2500 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 4-methoxyphenyl (B3050149) group in this compound is a strong chromophore. The expected UV-Vis spectrum would show absorption bands characteristic of a substituted benzene ring. Typically, substituted benzenes exhibit a primary band (E-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing the purity of this compound.

Chiral HPLC is crucial for the separation and quantification of the enantiomers of this compound, as the molecule contains a chiral center at the C2 position of the propanoic acid chain. The separation of enantiomers is of great importance in the pharmaceutical industry, as different enantiomers can have distinct biological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for the resolution of a wide range of chiral compounds, including carboxylic acids. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, significantly influences the separation. The elution order of the enantiomers can also be affected by the mobile phase composition and the specific CSP used. ntu.edu.twchromatographyonline.com For aryloxyphenoxypropanoic acids, which are structurally related, successful chiral separations have been achieved using glycopeptide-based CSPs like teicoplanin. nih.gov

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (ODS) | Water/Acetonitrile or Methanol (with acid modifier) | UV (e.g., 254 nm, 275 nm) |

| Chiral HPLC (Normal Phase) | Polysaccharide-based (e.g., Chiralcel OD) | Hexane/Isopropanol (B130326) (with acid modifier) | UV |

| Chiral HPLC (Reversed Phase) | Polysaccharide-based or Glycopeptide-based (e.g., Teicoplanin) | Aqueous buffer/Acetonitrile or Methanol | UV |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of polar, non-volatile molecules like this compound, which contains both carboxylic acid and hydroxyl functional groups, is challenging. These functional groups can lead to poor peak shape, thermal degradation in the hot injector or column, and strong adsorption onto the stationary phase.

To overcome these limitations, derivatization is a mandatory prerequisite for the GC analysis of this compound. nih.govresearchgate.net This process involves converting the polar -OH and -COOH groups into less polar, more volatile, and more thermally stable derivatives. A common and effective method is silylation, where a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net

The resulting TMS-ether-ester derivative is significantly more volatile and less prone to degradation, making it amenable to GC analysis. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane copolymer. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). GC-MS analysis provides both retention time data for quantification and mass spectra for structural confirmation of the derivatized analyte and any impurities. researchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80°C, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance counterpart (HPTLC) are valuable tools for the qualitative and semi-quantitative analysis of this compound. These techniques are rapid, cost-effective, and allow for the simultaneous analysis of multiple samples, making them ideal for reaction monitoring and preliminary purity checks. science.govresearchgate.net

For the separation of this moderately polar organic acid, a normal-phase stationary phase is typically employed. HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄ are a common choice. researchgate.netnih.gov The mobile phase composition is critical for achieving good separation and is usually a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of an acidic modifier to suppress the ionization of the carboxylic acid group, thereby reducing peak tailing. nih.govnih.gov

Detection of the compound on the TLC/HPTLC plate can be achieved in several ways. Due to the presence of the aromatic methoxyphenyl ring system, the compound will absorb UV light, allowing for visualization under a UV lamp at 254 nm as a dark spot on the fluorescent indicator (F₂₅₄) of the plate. For enhanced sensitivity and specificity, various chemical staining reagents can be used. A p-anisaldehyde-sulfuric acid reagent is particularly effective; upon heating, it reacts with compounds containing a methoxyphenyl group to produce a distinctively colored spot, often pink or purple. stackexchange.com Densitometric scanning of the plate allows for the quantification of the compound. nih.gov

Table 2: Typical HPTLC Method for this compound

| Parameter | Condition/Reagent |

| Stationary Phase | HPTLC plates, silica gel 60 F₂₅₄ |

| Mobile Phase | Toluene : Ethyl Acetate (B1210297) : Formic Acid (e.g., 60:40:4, v/v/v) researchgate.net |

| Chamber | Twin-trough chamber with 15 min saturation time |

| Application | Bandwise application using an automated sampler |

| Development Distance | 80 mm |

| Detection Method 1 | UV densitometry at 254 nm |

| Detection Method 2 | Post-chromatographic derivatization with p-anisaldehyde-sulfuric acid reagent followed by heating and densitometry in the visible range (e.g., 550 nm) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique that is particularly well-suited for the analysis and purification of chiral compounds. selvita.comresearchgate.net Using supercritical carbon dioxide (CO₂) as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol), SFC offers fast, efficient separations with reduced environmental impact compared to normal-phase HPLC. researchgate.netrsc.org

The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to high flow rates and rapid analyses without sacrificing resolution. researchgate.netchromatographytoday.com This makes SFC an ideal technique for the chiral separation of this compound enantiomers. The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., derivatives of cellulose or amylose) being widely effective for a broad range of racemates. nih.gov

The addition of a polar organic modifier like methanol to the CO₂ mobile phase is necessary to modulate analyte retention and ensure elution from the column. researchgate.net For acidic compounds, a small amount of an additive such as formic acid or trifluoroacetic acid may be included in the modifier to improve peak shape. Detection is commonly performed using a UV detector or a mass spectrometer. SFC-MS combines the high-resolution separation of SFC with the sensitive and selective detection of MS, making it a potent tool for both qualitative and quantitative analysis. nih.gov

Table 3: Illustrative SFC Parameters for Chiral Separation

| Parameter | Value/Condition |

| Technique | Supercritical Fluid Chromatography (SFC) |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B (Modifier) | Methanol with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 5% to 40% B over 5 minutes) |

| Flow Rate | 3.0 mL/min |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose-based CSP) |

| Column Temperature | 40 °C |

| Back Pressure | 150 bar chromatographytoday.com |

| Detection | UV at 230 nm or Mass Spectrometry (MS) |

Purity and Enantiomeric Excess Determination

Assessing the chemical purity and, crucially, the enantiomeric purity (or enantiomeric excess, ee) of this compound is paramount, particularly in pharmaceutical contexts. While techniques like GC and HPTLC can assess chemical purity by separating the compound from structurally different impurities, chiral chromatography is the definitive method for determining enantiomeric excess. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. ntu.edu.twnih.govnih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. ntu.edu.tw For acidic compounds like the target molecule, several types of CSPs are effective, including Pirkle-type (pi-donor/pi-acceptor) columns and polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD). ntu.edu.twresearchgate.net A very close structural analog, 2-hydroxy-2-(4-hydroxyphenyl)propanoic acid, has been successfully enantioseparated using a monolithic column containing human serum albumin (HSA) as a chiral selector. dicp.ac.cn

The mobile phase typically consists of a non-polar organic solvent mixture, such as hexane/isopropanol, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak symmetry. researchgate.net The enantiomers are detected by a UV detector, and the enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A purity of over 99% can be achieved and confirmed through such methods. google.com

The formula for calculating enantiomeric excess is: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer)

Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition/Reagent |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | Hexane : Isopropanol : Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Quantification | Integration of peak areas for both enantiomers |

Computational and Theoretical Investigations of 2 Hydroxy 2 4 Methoxyphenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a means to investigate the electronic structure and energy of molecules with a high degree of accuracy. For 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid, these methods, particularly Density Functional Theory (DFT), are instrumental in elucidating its molecular geometry and the thermodynamics of its reactions.

Thermodynamic Studies of Reaction Mechanisms

For example, a patent for the preparation of 3-aryl-2-hydroxy propanoic acid compounds outlines a synthetic route, and computational methods could be employed to model the energetics of each step in that process google.com. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathway and identify potential intermediates. This information is crucial for optimizing reaction conditions to improve yield and reduce byproducts.

Conformational Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, this is a critical area of investigation.

Computational methods such as systematic searches and molecular dynamics simulations are employed to explore the conformational space of molecules. A study on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, for instance, utilized a systematic search to identify stable conformations and proposed a probable active conformation by superimposing these on a rigid, biologically active molecule nih.gov. Similarly, a combination of DFT and MP2 methods has been used to study the conformational behavior of galactofuranoside rings, highlighting the importance of including dispersion corrections for accurate results frontiersin.org. These methodologies could be applied to this compound to understand how its different conformers might interact with biological targets or influence its bulk properties.

Molecular Modeling and Docking Studies (focused on chemical interactions and reaction pathways)

Molecular modeling and docking are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. This is of particular interest for arylpropanoic acid derivatives, many of which exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes orientjchem.org.

Docking studies on β-hydroxy-β-arylpropanoic acids, a class to which this compound belongs, have been performed to understand their binding to COX-1 and COX-2 enzymes nih.gov. These studies can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the carboxylate group of arylpropanoic acids is often found to interact with key arginine and tyrosine residues in the active site of COX enzymes.

Similar docking studies have been conducted on other propanoic acid derivatives to investigate their potential as dual-mechanism drugs, targeting both COX enzymes and matrix metalloproteinases (MMPs) nih.govresearchgate.net. The insights from these studies can guide the design of new derivatives of this compound with enhanced or novel biological activities.

Table 2: Key Interactions in Molecular Docking of Arylpropanoic Acids with COX Enzymes

| Interacting Residue in COX Active Site | Type of Interaction | Significance |

| Arginine (e.g., Arg120) | Ionic Interaction / Hydrogen Bond | Anchors the carboxylate group of the inhibitor. |

| Tyrosine (e.g., Tyr355) | Hydrogen Bond | Stabilizes the inhibitor in the active site. |

| Valine, Leucine, Isoleucine | Hydrophobic Interactions | Contributes to the overall binding affinity. |

| Serine | Hydrogen Bond | Can form additional stabilizing interactions. |

Quantitative Structure-Property Relationship (QSPR) Studies (relevant to synthetic parameters or chemical reactivity)

Quantitative Structure-Property Relationship (QSPR) studies are a set of methods that aim to correlate the structural or property-based descriptors of a set of compounds with a particular property of interest. This can include physical properties, chemical reactivity, or biological activity (in which case it is often referred to as QSAR).

For arylpropanoic acids and related compounds, QSPR models have been developed for various endpoints. For example, a QSPR study was conducted on N-(aryl)-2-thiophene-2-ylacetamide derivatives to correlate their molecular structures with their antitubercular activity asianpubs.org. Another study focused on the hydrophobicity of phenols and their derivatives, a key parameter in drug design researchgate.net.

In the context of this compound, QSPR could be used to predict properties relevant to its synthesis or reactivity. For instance, by analyzing a series of related compounds, a model could be built to predict a property like solubility in a particular solvent or the rate constant for a specific reaction, based on calculated molecular descriptors. Such models can accelerate the development process by prioritizing the synthesis of compounds with desired properties.

Applications in Advanced Organic Synthesis

Role as Chiral Building Blocks and Intermediates

Chiral building blocks are essential components in modern asymmetric synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can determine its efficacy and safety. 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid serves as a valuable chiral synthon, a building block that incorporates a specific chiral center into a larger molecule. The presence of the hydroxyl and carboxylic acid groups, along with the alpha-chiral center, allows for stereoselective modifications, leading to the synthesis of enantiomerically pure target compounds.

The development of efficient synthetic routes to various chiral 2-hydroxy acids has been a focus of industrial biotransformations, highlighting their importance as versatile starting materials. These building blocks are crucial for producing more complex molecules, such as certain herbicides, where a specific enantiomer is responsible for the desired biological activity. For instance, an optimized route for producing (R)-2-(4-hydroxyphenoxy)propionic acid (DHPPA), a key intermediate for herbicides, utilizes a chiral building block initially produced through fermentation. nih.gov The synthesis of various benzyloxymethyl phenyl propionic acids has been achieved through the diastereoselective alkylation of chiral auxiliaries, further demonstrating the utility of propionic acid derivatives as foundational chiral structures. chemicalbook.com

Precursors for Complex Chemical Structures (e.g., Diltiazem intermediates, PPAR agonists)

The structural framework of this compound is embedded within numerous complex and medicinally important molecules. Its derivatives are critical intermediates in the synthesis of various pharmaceuticals.

Diltiazem Intermediates:

One of the most significant applications of this structural motif is in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension and angina. google.com The synthesis of Diltiazem involves a multi-step process where a derivative of 2-hydroxy-3-(4-methoxyphenyl)propionic acid is a key intermediate. For example, the reaction of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739) yields a glycidic ester, which is then opened with 2-aminothiophenol (B119425) to form the methyl ester of 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid. hmdb.ca This intermediate contains the core structure necessary for the subsequent cyclization to form the benzothiazepine (B8601423) ring of Diltiazem. hmdb.ca

The stereochemistry of these intermediates is crucial for the final activity of the drug, as the (2S,3S)-isomer of Diltiazem exhibits the desired strong coronary vasodilating activity. google.com Consequently, significant research has focused on the optical resolution of these propionic acid intermediates to isolate the correct diastereomer for the synthesis. beilstein-journals.org

Table 1: Key Intermediates in Diltiazem Synthesis Derived from Phenylpropanoic Acid

| Intermediate Compound | Role in Synthesis |

|---|---|

| Methyl ester of 3-(4-methoxyphenyl)glycidic acid | Initial product from Darzens reaction, precursor to the aminothiophenol adduct. hmdb.ca |

| Methyl ester of 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid | Product of epoxide ring-opening; contains the core structure for cyclization. hmdb.cabeilstein-journals.org |

| threo-(+)-2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid | The resolved chiral acid that is cyclized to form the benzothiazepine ring. hmdb.ca |

| (+)-cis-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4-(5H)-one | Cyclized and acylated product, the immediate precursor before final alkylation to Diltiazem. hmdb.ca |

PPAR Agonists:

Peroxisome Proliferator-Activated Receptors (PPARs) are drug targets for treating metabolic disorders like dyslipidemia and type 2 diabetes. Phenylpropanoic acid derivatives have been identified as a promising scaffold for the development of PPAR agonists. hmdb.ca Structure-activity relationship studies have shown that the phenylpropanoic acid core is crucial for activity, and modifications to the linker and distal benzene (B151609) ring can determine the potency and selectivity for different PPAR subtypes (α, δ, γ). hmdb.ca Optically active α-ethylphenylpropanoic acid derivatives, for instance, have been identified as potent human PPARα and PPARδ dual agonists. hmdb.ca This indicates that this compound can serve as a valuable starting material or structural template for the synthesis of novel PPAR modulators.

Synthesis of Bioactive Peptides (as building blocks)

In the synthesis of bioactive peptides, particularly those with sequences prone to aggregation, preventing inter-chain hydrogen bonding is a significant challenge. While this compound itself is not directly incorporated as an amino acid building block, a closely related structure, the 2-hydroxy-4-methoxybenzyl (Hmb) group, plays a crucial role.

The Hmb group is used as a reversible protecting group for the backbone amide bonds of the peptide chain. nih.gov By attaching an Hmb group to an amino acid, for example creating an Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid, this derivative can be incorporated into a growing peptide chain during solid-phase synthesis. nih.gov The Hmb group effectively shields the amide nitrogen, preventing the formation of intermolecular hydrogen bonds that lead to aggregation and incomplete coupling reactions. nih.gov This technique has proven successful in the synthesis of 'difficult' peptide sequences, leading to higher purity and yield of the final product.

Table 2: Application of Hmb in Peptide Synthesis

| Derivative | Application | Mechanism of Action | Outcome |

|---|---|---|---|

| Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acid | Solid-phase synthesis of 'difficult' peptides. nih.gov | Acts as a reversible protecting group for the backbone amide bond. nih.gov | Inhibits inter-chain hydrogen bond formation and aggregation, improving synthesis efficiency and purity. nih.gov |

Development of Novel Synthetic Methodologies (e.g., multi-component condensation)

The development of novel synthetic methodologies aims to improve the efficiency, atom economy, and environmental footprint of chemical synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are a prime example of such advancements. These reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials.

Future Directions and Emerging Research Avenues for 2 Hydroxy 2 4 Methoxyphenyl Propanoic Acid

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The development of efficient and highly selective catalytic systems is paramount for the synthesis of enantiomerically pure α-hydroxy acids. Future research will likely focus on several key areas:

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, have shown promise in promoting highly enantioselective aldol (B89426) and related reactions that can be adapted for the synthesis of 2-Hydroxy-2-(4-methoxyphenyl)propanoic acid. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign. Research into novel, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously could lead to even higher levels of stereocontrol.

Transition Metal Catalysis: Chiral transition metal complexes remain a cornerstone of asymmetric synthesis. The development of novel ligands for metals such as rhodium, ruthenium, and palladium is a continuous effort. Iron, being an abundant and non-toxic metal, is an increasingly attractive option for developing sustainable catalytic systems. Future work may involve the design of catalysts that can facilitate asymmetric hydrocarboxylation or related carbonylation reactions to introduce the carboxylic acid moiety with high enantioselectivity.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild reaction conditions. The use of whole-cell biocatalysts or isolated enzymes, such as hydrolases and oxidoreductases, presents a green and efficient alternative for the synthesis of chiral α-hydroxy acids. Protein engineering and directed evolution can be employed to tailor enzymes with specific substrate affinities and enhanced enantioselectivity for the production of this compound. For instance, engineered esterases have been successfully used for the kinetic resolution of racemic 2-arylpropionic acid esters to produce the enantiomerically pure (S)-isomers.

| Catalytic System | Potential Catalysts/Enzymes | Key Advantages | Research Focus |

| Organocatalysis | Proline derivatives, Chiral phosphoric acids, BINAM-derived bis-urea catalysts | Metal-free, Lower toxicity, Environmentally benign | Development of bifunctional catalysts for enhanced stereocontrol. |

| Transition Metal Catalysis | Complexes of Rhodium, Ruthenium, Palladium, Iron | High turnover numbers, Broad substrate scope | Design of novel chiral ligands and exploration of earth-abundant metal catalysts. |

| Biocatalysis | Hydrolases (e.g., lipases), Oxidoreductases, Lyases | High enantioselectivity, Mild reaction conditions, Green approach | Protein engineering and directed evolution to improve enzyme specificity and stability. |

Integration into Flow Chemistry and Continuous Processing for Scalable Production

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow manufacturing to improve efficiency, safety, and scalability. The synthesis of this compound is well-suited for this transition.

Flow chemistry offers several advantages over traditional batch processing:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to improved reaction rates and yields.

Improved Safety: The small reaction volumes in continuous flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up production in a flow system, often referred to as "scaling-out," can be achieved by running the process for longer durations or by adding more reactors in parallel, which is often more straightforward than scaling up batch reactors.

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and process optimization.

A notable example of the application of flow chemistry is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a 2-arylpropanoic acid. A multi-step continuous-flow synthesis of ibuprofen has been developed, demonstrating the potential for this technology in the production of related compounds like this compound. Future research will likely focus on developing end-to-end continuous processes, from starting materials to the final purified active pharmaceutical ingredient (API).

Investigation of Green Chemistry Principles in Synthesis and Derivatization

Green chemistry principles are integral to the development of sustainable chemical processes. For the synthesis and derivatization of this compound, several green chemistry avenues are being explored:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Reactions such as additions and rearrangements are inherently more atom-economical than substitutions and eliminations.

Use of Renewable Feedstocks and Solvents: The exploration of bio-based starting materials and green solvents is a growing area of research. Solvents like Cyrene, derived from cellulose (B213188), are being investigated as sustainable alternatives to traditional petroleum-based solvents.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification. A method for the synthesis of α-hydroxy fatty acids from fatty acids under solvent-free conditions has been reported, which could be adapted for the synthesis of the target compound.

Catalysis: The use of catalytic processes, as discussed in section 8.1, is inherently greener than stoichiometric reactions as it reduces waste.

| Green Chemistry Principle | Application in Synthesis and Derivatization |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. |

| Renewable Resources | Utilizing bio-based feedstocks and green solvents like Cyrene. |

| Solvent-Free Conditions | Developing synthetic methods that eliminate the need for solvents to reduce waste. |

| Catalysis | Employing catalytic methods to minimize waste and improve reaction efficiency. |

Development of New Derivatives with Tunable Chemical Reactivity

The functional groups of this compound—the carboxylic acid, the tertiary alcohol, and the methoxy-substituted aromatic ring—provide multiple sites for derivatization. The development of new derivatives with tailored chemical and biological properties is a promising research direction.

Ester and Amide Derivatives: The carboxylic acid group can be readily converted into a wide range of esters and amides. These modifications can influence the compound's solubility, stability, and pharmacokinetic properties.

Ether and Acyl Derivatives of the Hydroxyl Group: The tertiary hydroxyl group can be derivatized to form ethers or esters. This can alter the molecule's polarity and its ability to participate in hydrogen bonding, which may affect its biological activity.

Modifications of the Aromatic Ring: The methoxy (B1213986) group on the phenyl ring can be demethylated to a phenol, which can then be further functionalized. Additionally, electrophilic aromatic substitution reactions could introduce other substituents onto the ring, allowing for the fine-tuning of electronic and steric properties.

The synthesis of various arylpropanoic acid derivatives has been a subject of extensive research due to their pharmacological activities. By systematically modifying the structure of this compound, it may be possible to develop new compounds with enhanced or novel therapeutic applications.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights into:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

Catalyst Design: Computational modeling can aid in the rational design of new chiral catalysts. By simulating the interactions between a catalyst and a substrate, researchers can predict which catalyst structures will lead to the highest enantioselectivity, thereby accelerating the discovery of new and improved catalytic systems.

Predictive Synthesis: As computational power and algorithms improve, the ability to predict the outcome of chemical reactions with increasing accuracy is becoming a reality. This can help to guide synthetic efforts and reduce the amount of trial-and-error experimentation required.

Recent studies have utilized DFT calculations to understand the role of catalysts in asymmetric reactions and to elucidate complex reaction mechanisms, demonstrating the power of this approach. The application of these computational tools to the synthesis of this compound will undoubtedly lead to more efficient and selective synthetic methods.

Q & A